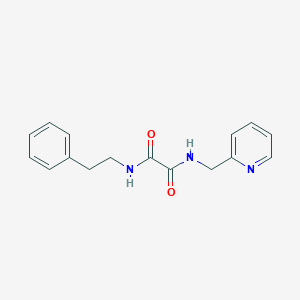![molecular formula C21H20N2O3S B11648743 N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11648743.png)
N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:
- The core structure consists of a thiophene ring (a five-membered heterocycle containing sulfur) fused with a phenyl ring .
- The carboxamide group (CONH₂) is attached to the phenyl ring, and the propan-2-yloxy group (CH₃CH(OCH(CH₃)₂)) is linked to the other phenyl ring.
Métodos De Preparación
Synthetic Routes::
Direct Synthesis:
Multistep Synthesis:
- Reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).
- Catalysts (e.g., triethylamine, pyridine) may be employed to facilitate reactions.
- Temperature control is crucial to avoid side reactions.
- Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Compound X undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form a thiophene-2-carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).
Major Products: These reactions lead to derivatives of Compound X with modified functional groups.
Aplicaciones Científicas De Investigación
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacological activities (e.g., antibacterial, anti-inflammatory, antitumor).
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets (e.g., enzymes, receptors).
Industry: Employed in materials science (e.g., organic electronics, polymers).
Mecanismo De Acción
- Compound X likely exerts its effects through interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
- Compound X stands out due to its unique combination of functional groups.
- Similar compounds include other thiophene derivatives, amides, and phenyl-substituted molecules.
Propiedades
Fórmula molecular |
C21H20N2O3S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-[4-[(3-propan-2-yloxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-14(2)26-18-6-3-5-15(13-18)20(24)22-16-8-10-17(11-9-16)23-21(25)19-7-4-12-27-19/h3-14H,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
KGHXCGAXDVIMEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B11648682.png)
![(5E)-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648687.png)
![7-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yloxy)-4-methyl-chromen-2-one](/img/structure/B11648691.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11648692.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B11648697.png)
![7-(4-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648698.png)
![(3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one](/img/structure/B11648705.png)
![5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol](/img/structure/B11648714.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11648716.png)
![3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11648721.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11648724.png)
![5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648730.png)

